molecular formula C16H16N4 B12249002 N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine

N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine

Cat. No.: B12249002
M. Wt: 264.32 g/mol
InChI Key: SWNWMIZYOPTJBO-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a pyridine moiety, which enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves methylation to introduce the N-methyl group. Reaction conditions usually include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Commonly involves halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The pyridine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-(pyridin-2-yl)ethyl]quinoxalin-2-amine
  • N-methyl-N-[2-(pyridin-3-yl)ethyl]quinoxalin-2-amine
  • N-methyl-N-[2-(pyridin-4-yl)ethyl]quinoxalin-2-amine

Uniqueness

This compound is unique due to its specific structural configuration, which enhances its chemical reactivity and biological activity. The position of the pyridine moiety significantly influences its interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-4-ylethyl)quinoxalin-2-amine

InChI

InChI=1S/C16H16N4/c1-20(11-8-13-6-9-17-10-7-13)16-12-18-14-4-2-3-5-15(14)19-16/h2-7,9-10,12H,8,11H2,1H3

InChI Key

SWNWMIZYOPTJBO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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